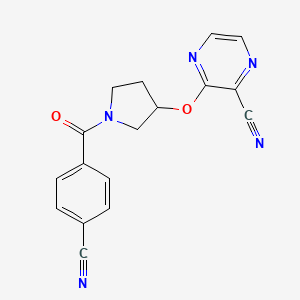

3-((1-(4-Cyanobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-(4-cyanobenzoyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2/c18-9-12-1-3-13(4-2-12)17(23)22-8-5-14(11-22)24-16-15(10-19)20-6-7-21-16/h1-4,6-7,14H,5,8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKWZAMPYIGMHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(4-Cyanobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:

Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 4-cyanobenzoyl chloride and an amine.

Etherification: The pyrrolidine intermediate is then reacted with a pyrazine derivative under basic conditions to form the ether linkage.

Final Coupling:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-((1-(4-Cyanobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the cyano group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the pyrazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

Substitution: Sodium cyanide for cyanation, or halogenating agents for introducing halogens.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Halogenated pyrazine derivatives or other substituted pyrazines.

Scientific Research Applications

Chemistry

In chemistry, 3-((1-(4-Cyanobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors. Studies may focus on its activity against certain diseases or its ability to modulate biological pathways.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 3-((1-(4-Cyanobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the pyrazine ring can participate in hydrogen bonding or π-π interactions, which are crucial for binding to biological targets. The pyrrolidine ring may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Systems

(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)

- Structure: Contains a thiazolo-pyrimidine core with a 4-cyanobenzylidene substituent.

- Key Differences: The pyrazine ring in the target compound is replaced by a pyrimidine-thiazole fused system. Pharmacological Activity: Thiazolo-pyrimidine derivatives are known for antimicrobial and antitumor activities, whereas pyrazine derivatives often target kinase inhibition or act as CNS agents .

- Spectral Data :

3-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile (BK68713)

- Structure: Features a thiazole-5-carbonyl group instead of 4-cyanobenzoyl on the pyrrolidine ring.

- Key Differences: The 4-cyanophenyl group is replaced by a methyl-thiazole moiety, altering solubility (logP) and hydrogen-bonding capacity. Molecular Weight: 315.35 g/mol (C₁₄H₁₃N₅O₂S) .

2-Amino-5-(2-hydroxy-4-methylbenzoyl)-4-phenylthiophene-3-carbonitrile (37)

- Structure: Thiophene core with a benzoyl substituent and cyano group.

- Key Differences :

Pharmacological and Physicochemical Properties

Table 1: Comparative Physicochemical Data

Functional Group Impact on Bioactivity

- Cyano Group (CN): Enhances binding affinity to enzymes (e.g., kinases) via dipole interactions. Present in all compared compounds.

- Benzoyl vs. Thiazole (BK68713): Introduces sulfur-based hydrogen bonding and metabolic stability .

- Pyrrolidine vs. Thiophene :

- Pyrrolidine’s conformational flexibility aids in target engagement, while thiophene’s rigidity favors planar interactions .

Biological Activity

3-((1-(4-Cyanobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Core Structure : Pyrazine ring with a carbonitrile group.

- Substituents : A pyrrolidine moiety linked through an ether bond to a cyanobenzoyl group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Potassium Channels : The compound has shown potential in modulating potassium channels, particularly TASK-1 (KCNK3), which are involved in cardiac function and arrhythmias .

- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial and antifungal properties, indicating that this compound may also possess similar activities .

- Anti-inflammatory Effects : Compounds with structural similarities have been evaluated for their ability to inhibit nitric oxide production, suggesting potential anti-inflammatory mechanisms .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound and its analogs.

Case Study 1: Antimicrobial Evaluation

In a study evaluating various quinoline derivatives, compounds similar to this compound exhibited potent antibacterial activity against strains like Shigella flexneri and Candida albicans. The most effective derivative showed an MIC of 0.12 µg/mL, indicating a strong potential for therapeutic applications in treating infections .

Case Study 2: Anti-inflammatory Properties

Research into anti-inflammatory compounds revealed that derivatives with similar structures effectively inhibited nitric oxide production in LPS-induced RAW 264.7 cells. The inhibition was comparable to established anti-inflammatory drugs, suggesting that the compound may also possess significant anti-inflammatory properties through the inhibition of iNOS and COX-2 expression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.